Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate
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Overview
Description
Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its cyclopentyl ring structure with three methyl groups and an acetic acid ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate typically involves the esterification of (2,2,3-Trimethyl-cyclopentyl)-acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: (2,2,3-Trimethyl-cyclopentyl)-acetic acid and ethanol.
Reduction: (2,2,3-Trimethyl-cyclopentyl)-methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing the active acid form, which can then interact with its target. The cyclopentyl ring and methyl groups contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological membranes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl acetate: Similar ester structure but lacks the methyl groups.
Methyl cyclopentyl acetate: Contains a methyl group on the ester moiety.
Ethyl cyclopentyl acetate: Similar ester structure with an ethyl group.
Uniqueness
Ethyl 2-(2,2,3-trimethylcyclopentyl)acetate is unique due to the presence of three methyl groups on the cyclopentyl ring, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in physical properties, such as boiling point and solubility, as well as differences in how the compound interacts with biological systems.
Properties
CAS No. |
102839-08-7 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.306 |
IUPAC Name |
ethyl 2-(2,2,3-trimethylcyclopentyl)acetate |
InChI |
InChI=1S/C12H22O2/c1-5-14-11(13)8-10-7-6-9(2)12(10,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
FKWZMDGGMIYYQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCC(C1(C)C)C |
Origin of Product |
United States |
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